Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate
Description
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate (CAS: 2165933-01-5) is a chiral cyclopropane derivative characterized by a cyclopropane ring substituted with a methyl ester group at the 1-position and a 2-hydroxyethyl group at the 2-position. Its stereochemical configuration is specified as (1S,2R), which significantly influences its reactivity and biological interactions .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
MQNJPIDNFCSASL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene followed by esterification. One common method is the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group undergoes characteristic nucleophilic acyl substitutions and reductions:
Mechanistic Notes :
-
Hydrolysis proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .
-
LiAlH₄ reduces the ester to a primary alcohol through sequential alkoxide formation and hydride transfer .
Hydroxyl Group Transformations
The primary alcohol in the hydroxyethyl side chain participates in oxidation and protection reactions:
Key Insight :
-
PCC selectively oxidizes primary alcohols to aldehydes without affecting ester groups or cyclopropane rings .
-
Acetylation demonstrates the hydroxyl group’s utility in introducing protective groups for synthetic intermediates .
Cyclopropane Ring Reactivity
The strained cyclopropane ring engages in controlled ring-opening and addition reactions:
Mechanistic Details :
-
Acidic ring-opening proceeds via protonation of the cyclopropane, followed by nucleophilic bromide attack at the most substituted carbon .
-
Rhodium-catalyzed insertions exploit the ring’s strain to form fused bicyclic structures, retaining the ester functionality .
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique features:
| Compound | Cyclopropane Stability | Ester Reactivity (t₁/₂ in NaOH) | Hydroxyl Oxidation Yield (%) |
|---|---|---|---|
| Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate | High (no decomposition at 100°C) | 45 min | 89 (PCC) |
| Ethyl 1-hydroxycyclopropane-1-carboxylate | Moderate (partial ring-opening at 80°C) | 30 min | 72 (PCC) |
| Methyl cyclopropane-1-carboxylate | Very high | 60 min | N/A |
Scientific Research Applications
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of cyclopropane chemistry.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- IUPAC Name : methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- Hazard Classification : H302 (Harmful if swallowed) .
This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its rigid cyclopropane scaffold and functional groups, which enable diverse chemical modifications. Its production by American Elements highlights its relevance in high-purity applications for life sciences .
Comparison with Similar Cyclopropane Derivatives
Structural Analogues with Aromatic Substituents
Example: Methyl 2-(4-aminophenyl)cyclopropane-1-carboxylate (CAS: N/A)
- Substituents: A 4-aminophenyl group replaces the hydroxyethyl moiety.
- Applications : Serves as a key intermediate in drug development, leveraging the aromatic amine for conjugation or hydrogen bonding .
- Key Differences : The aromatic ring enhances π-π stacking interactions but reduces solubility in polar solvents compared to the hydroxyethyl group in the target compound .
Example: Methyl 1-(5-methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate
- Substituents: A nitro- and methoxy-substituted phenoxy group.
- Synthesis : Reacts via nucleophilic substitution using cesium carbonate, indicating higher electrophilicity at the cyclopropane carbon compared to the target compound .
- Applications : Likely used in explosives or agrochemicals due to nitro groups .
Halogenated Cyclopropane Esters
Example : Methyl 2,2-dichloro-1-methylcyclopropane-1-carboxylate (CAS: 1447-13-8)
Amino- and Nitrile-Functionalized Cyclopropanes
Example: 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS: 31420-47-0)
- Substituents: Aminoethyl and carboxylic acid groups.
- Key Differences : The absence of an ester group reduces lipophilicity compared to the target compound .
Example : 1-(2-Hydroxyethyl)cyclopropanecarbonitrile (CAS: 1421602-17-6)
Pesticide-Related Cyclopropane Esters
Examples : S-Bioallethrin and Prallethrin
Cyclobutane and Cyclopentane Analogues
Example: Methyl 1-(methylamino)cyclobutanecarboxylate
- Structure: Cyclobutane ring with methylamino and ester groups.
- Ring Strain : Reduced compared to cyclopropane, leading to lower reactivity but improved metabolic stability in pharmaceuticals .
- Applications : Explored in drug candidates for prolonged half-life .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical Properties
Research Findings and Implications
- Reactivity Trends : The hydroxyethyl group in the target compound enhances hydrogen-bonding capacity, making it suitable for biomolecular interactions, whereas halogenated derivatives (e.g., dichloro compound) exhibit greater electrophilicity for cross-coupling reactions .
- Stereochemical Influence: The (1S,2R) configuration of the target compound may confer selectivity in chiral synthesis or receptor binding, unlike non-chiral analogues .
- Applications in Drug Development: Cyclopropane esters with aromatic or amino groups (e.g., 4-aminophenyl derivative) are prioritized in kinase inhibitors or protease modulators due to their planar rigidity and functional diversity .
Biological Activity
Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate, also known as methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications.
- Chemical Formula : CHO
- Molecular Weight : 144.17 g/mol
- IUPAC Name : Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
- CAS Number : 2165933-01-5
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 144.17 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Solubility | N/A |
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions and subsequent esterification processes. The compound can be synthesized from readily available precursors through a series of chemical reactions that ensure high yield and purity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. Antioxidants play a vital role in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have suggested that this compound may have neuroprotective effects. For instance, it has been investigated for its potential to protect neuronal cells from oxidative damage, thus offering a therapeutic avenue for conditions like Alzheimer's disease and Parkinson's disease . The mechanism of action appears to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms.
Anti-inflammatory Activity
This compound has also shown promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Neuroprotection Against Oxidative Stress :
-
Antioxidant Mechanisms :
- Research conducted at PubChem emphasized the compound's role as an effective scavenger of free radicals, thereby preventing cellular damage associated with oxidative stress .
- Anti-inflammatory Properties :
Q & A
Q. What are the common synthetic routes for Methyl 2-(2-hydroxyethyl)cyclopropane-1-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclopropanation reactions, often starting from methacrylic acid derivatives or diazo compounds. Key steps include:
- Cyclopropanation : Using transition metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring .
- Esterification : Introducing the methyl ester group via nucleophilic substitution or coupling reactions .
- Hydroxyethyl Functionalization : Alkylation or Michael addition to attach the hydroxyethyl group .
Optimization : Adjust reaction temperature (e.g., 0–25°C for cyclopropanation), solvent polarity (e.g., dichloromethane for better solubility), and catalyst loading (e.g., 1–5 mol% Rh) to improve yields (typically 60–85%) and reduce side products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 187.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., cyclopropane C–C bond lengths of ~1.54 Å) .
- HPLC : Assesses purity (>95%) using reverse-phase columns .
Advanced Research Questions
Q. How should researchers address contradictions in spectroscopic data during structural confirmation?
Contradictions (e.g., unexpected H NMR splitting or MS fragmentation) require:
Q. What strategies are effective for enhancing the stereochemical purity of this compound in asymmetric synthesis?
- Chiral Catalysts : Employ Ru or Ir complexes (e.g., Noyori-type) for enantioselective cyclopropanation (ee >90%) .
- Chiral Auxiliaries : Use Evans oxazolidinones to direct stereochemistry during hydroxyethyl group addition .
- Kinetic Resolution : Optimize reaction time and temperature to favor the desired diastereomer .
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., dopamine receptors) .
- MD Simulations : GROMACS or AMBER models assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent effects (e.g., hydroxyethyl chain length) with bioactivity (R² >0.85) .
Q. How can researchers mitigate stability issues during long-term storage of this compound?
- Temperature Control : Store at –20°C in amber vials to prevent ester hydrolysis or cyclopropane ring opening .
- Inert Atmosphere : Use argon or nitrogen to minimize oxidation of the hydroxyethyl group .
- Lyophilization : For aqueous solutions, freeze-drying preserves integrity (reconstitution recovery >95%) .
Q. What experimental approaches resolve discrepancies in biological activity data across studies?
- Dose-Response Curves : Validate IC values using ≥3 independent assays (e.g., enzymatic vs. cell-based) .
- Metabolic Profiling : LC-MS/MS identifies metabolites that may alter activity (e.g., esterase-mediated hydrolysis) .
- Positive Controls : Compare with structurally similar compounds (e.g., ethyl cyclopropanecarboxylate derivatives) to contextualize results .
Methodological Resources
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1–5 mol% (Rh) | ↑ Yield by 15–30% |
| Reaction Temp | 0–25°C | ↓ Side products |
| Solvent | DCM/THF (1:1) | Balances solubility |
| Reaction Time | 12–24 hrs | Ensures completion |
Q. Table 2: Computational Tools for Interaction Studies
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Docking affinity | Binding energy (kcal/mol) |
| GROMACS | Conformational dynamics | RMSD, H-bond stability |
| Gaussian (DFT) | NMR shift prediction | Δδ (ppm) vs. experimental |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
